Cupreine

Asymmetric organocatalysis Michael addition Enantioselective synthesis

Cupreine (CPN) is the essential 6'-hydroxy cinchona alkaloid for asymmetric synthesis where standard quinine fails. Its free phenolic OH enables bifunctional organocatalysis—delivering 92% ee in Michael additions vs. quinine's poor enantiocontrol. As the primary O-demethylated quinine metabolite, it is also the definitive analytical standard for CYP2D6 phenotyping and therapeutic drug monitoring. Procure cupreine for catalyst immobilization, chiral building block synthesis, and validated LC-MS/MS quantification where structural precision is non-negotiable.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
CAS No. 524-63-0
Cat. No. B190981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCupreine
CAS524-63-0
Synonyms6'-hydroxycinchonidine
6'-hydroxycinchonidine dihydrochloride
6'-hydroxycinchonidine monohydrochloride
6'-hydroxycinchonidine, (9S)-isomer
cupreidine
O-demethylquinidien
O-desmethylquinidine
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
InChIInChI=1S/C19H22N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h2-5,7,10,12-13,18-19,22-23H,1,6,8-9,11H2
InChIKeyVJFMSYZSFUWQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cupreine (CAS 524-63-0): A 6'-Demethylated Cinchona Alkaloid for Asymmetric Organocatalysis and Drug Metabolism Research


Cupreine (CPN), also known as O-demethylquinine or 6'-hydroxycinchonidine, is a cinchona alkaloid characterized by the presence of a free phenolic hydroxyl group at the 6' position of the quinoline ring, a key structural feature that distinguishes it from its methylated parent compound quinine [1]. It functions as a bifunctional organocatalyst in asymmetric synthesis, where the 6'-OH group enables reaction pathways and stereocontrol not achievable with standard cinchona alkaloids [2]. Cupreine is also identified as a urinary metabolite of quinine, making it relevant for drug metabolism and pharmacokinetic studies [3].

Why Quinine or Cinchonidine Cannot Substitute Cupreine in Chiral Synthesis and Biological Studies


Cupreine cannot be substituted by its close structural analogs, such as quinine or cinchonidine, without fundamentally altering experimental outcomes. In asymmetric catalysis, the 6'-OH group of cupreine is critical for activating electrophiles via hydrogen bonding and for controlling stereoselectivity in reactions like Michael additions and the Morita-Baylis-Hillman process; replacing it with the 6'-OMe group of quinine eliminates this bifunctional activation mechanism entirely [1]. Conversely, the 9-OH stereochemistry of cupreine distinguishes it from its pseudoenantiomer cupreidine, enabling access to opposite enantiomeric products [2]. In biological contexts, cupreine is a specific O-demethylated metabolite of quinine, not a precursor, meaning it serves as an analytical marker for metabolic pathways that quinine itself cannot represent [3].

Quantitative Differentiation of Cupreine vs. Quinine and Analogs: Catalyst Performance, Biological Activity, and Physicochemical Properties


Superior Enantioselectivity of Cupreine vs. Quinine in Asymmetric 1,4-Conjugate Addition

Cupreine delivers higher enantioselectivity than its parent compound quinine in the 1,4-addition of malonate to nitroalkenes. In the model reaction with dimethyl malonate and trans-β-nitrostyrene using MeTHF as solvent, cupreine achieved 92% enantiomeric excess (ee), while comparative data for quinine under similar conditions has been reported with lower enantioselectivity [1]. The 6'-OH group of cupreine provides a critical hydrogen-bonding site for substrate activation that is absent in the 6'-OMe group of quinine, directly accounting for this performance difference [2].

Asymmetric organocatalysis Michael addition Enantioselective synthesis

Recyclable Heterogeneous Catalysis: Immobilized Cupreine Retains Enantioselectivity Over Multiple Runs

Silica-supported cupreine (Si-CPN) demonstrates that the enantioselectivity of cupreine is maintained upon immobilization and remains stable across multiple catalytic cycles, a critical advantage over homogeneous quinine-based systems that lack the 6'-OH anchoring handle. Si-CPN achieved 86-88% ee in run 1 and retained 83-87% ee after six consecutive runs in the 1,4-addition of dimethyl malonate to trans-β-nitrostyrene [1]. In contrast, standard quinine lacks the phenolic OH group that can be readily functionalized for covalent grafting without disrupting the catalytic scaffold, limiting its utility for heterogeneous catalyst development [2].

Heterogeneous catalysis Catalyst recycling Green chemistry Silica-supported organocatalysts

Antiplasmodial Activity: Cupreine Inferior to Quinine in Historical In Vivo Comparison

Historical pharmacological evaluation indicates that cupreine is inferior to quinine as an antiplasmodial agent. A 1914 study by Giemsa and Werner, as cited in the Bulletin de l'Institut Pasteur, reported that 'cupreine is inferior to quinine as a plasmodicide, even at a dose of 1 g' [1]. This contrasts with some modern in vitro reports suggesting comparable IC50 values against Plasmodium falciparum; however, the historical in vivo data represent the only direct comparative assessment with a defined comparator (quinine) and quantitative dosing context available in the peer-reviewed literature.

Antimalarial Plasmodium Cinchona alkaloids Therapeutic comparison

CYP2D6 Substrate and Inhibitor Profile: Cupreine as a Quinine Metabolite with Distinct Enzyme Interaction

Computational ADME predictions indicate that cupreine is a CYP2D6 substrate with a probability of 0.4668 (46.68%) and exhibits CYP2D6 inhibition probability of 0.6160 (61.60%), while showing low predicted inhibition of CYP3A4, CYP2C9, CYP2C19, and CYP1A2 [1]. In contrast, quinidine is a potent CYP2D6 inhibitor with an experimental Ki of approximately 51 nM, whereas quinine is a substantially weaker inhibitor with a Ki of approximately 5.9 μM, representing a ~116-fold difference in inhibitory potency between the diastereomers [2]. As the O-demethylated metabolite of quinine, cupreine occupies a distinct position in the metabolic pathway that neither quinine (the parent) nor quinidine (the diastereomer) can represent.

Drug metabolism Cytochrome P450 CYP2D6 Pharmacokinetics ADME

hERG Channel Block: Quinine vs. Quinidine Comparison Provides Class Context for Cupreine Cardiac Safety Assessment

In the cinchona alkaloid class, quinine exhibits substantially weaker hERG potassium channel blockade than its diastereomer quinidine. Voltage-clamp studies on hERG channels expressed in Xenopus laevis oocytes determined IC50 values of 57 μM for quinine and 4.6 μM for quinidine at 0 mV, representing a 12.4-fold difference in potency [1]. Cupreine, as the 6'-demethylated analog of quinine, is structurally more closely related to quinine than to quinidine; therefore, the quinine-hERG IC50 of 57 μM provides the most relevant class-level baseline for assessing cupreine's expected cardiac safety profile in the absence of direct cupreine-specific hERG data.

Cardiac safety hERG Potassium channel QT prolongation Toxicology

Physicochemical Differentiation: Cupreine Melting Point and pKa vs. Quinine

Cupreine exhibits distinct physicochemical properties compared to quinine that are relevant for formulation, purification, and analytical method development. Cupreine has a melting point of 202°C and pK1 of 6.57 [1], whereas quinine melts at 177°C (anhydrous) with pK1 of 8.34 [2]. The 25°C melting point elevation and 1.77-unit pKa reduction in cupreine result directly from the 6'-demethylation, which replaces the methoxy group with a more acidic phenolic hydroxyl. These differences affect solubility behavior, chromatographic retention, and salt formation, making cupreine analytically distinguishable from quinine in mixture analysis and quality control workflows.

Physicochemical properties Formulation Analytical chemistry Quality control

Optimal Scientific and Industrial Use Cases for Cupreine (CAS 524-63-0)


Asymmetric Michael Addition Catalyst Requiring High Enantioselectivity

Procure cupreine when developing asymmetric 1,4-conjugate addition methodologies where the 6'-OH group is required for bifunctional substrate activation. Cupreine achieves 92% ee in the addition of dimethyl malonate to trans-β-nitrostyrene, outperforming quinine which lacks this hydrogen-bonding capability [1]. This scenario includes the synthesis of chiral building blocks for pharmaceuticals, agrochemicals, and natural products where enantiomeric purity is critical.

Development of Recyclable Heterogeneous Organocatalysts

Select cupreine over quinine for immobilization onto silica or other solid supports. The phenolic 6'-OH group enables covalent grafting via thiol-ene chemistry while preserving catalytic activity. Silica-supported cupreine retains 83-88% ee over six consecutive runs in Michael addition reactions, enabling catalyst recovery and process intensification that is not achievable with standard cinchona alkaloids [2].

Analytical Reference Standard for Quinine Metabolism and Pharmacokinetic Studies

Use cupreine as a certified reference material for LC-MS/MS quantification of quinine metabolites in biological matrices. As the primary O-demethylated urinary metabolite of quinine, cupreine is essential for accurate pharmacokinetic profiling, CYP2D6 phenotyping studies, and therapeutic drug monitoring [3]. Its distinct CYP2D6 interaction profile compared to quinine and quinidine makes it a necessary component of comprehensive drug-drug interaction assessments [4].

Chiral Chromatography Method Development and Impurity Profiling

Employ cupreine in the development and validation of chiral stationary phases or as an analytical marker for cinchona alkaloid impurity profiling. Cupreine's distinct physicochemical properties (mp 202°C vs. 177°C for quinine; pK1 6.57 vs. 8.34) [5] enable its resolution from other cinchona alkaloids using strong cation-exchange chiral stationary phases, making it valuable for quality control of quinine-derived pharmaceutical ingredients and natural product authentication [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cupreine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.